molecular formula C6H11NO B13627593 2-Methylpiperidin-3-one CAS No. 4720-65-4

2-Methylpiperidin-3-one

Cat. No.: B13627593
CAS No.: 4720-65-4
M. Wt: 113.16 g/mol
InChI Key: YAGVBVXWOLWYNB-UHFFFAOYSA-N
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Description

2-Methylpiperidin-3-one is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and a ketone functional group at the third position. This compound is a derivative of piperidine and is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidin-3-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with methyl iodide in the presence of a strong base such as sodium hydride. Another method includes the reduction of 2-methyl-3-piperidone oxime using hydrogen gas over a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials. The process often includes the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpiperidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylpiperidin-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the synthesis of drugs used to treat neurological disorders and inflammatory diseases.

    Industry: The compound is utilized in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpiperidin-3-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

    Piperidin-2-one: A closely related compound with similar chemical properties but lacks the methyl group at the second position.

    3-Methylpiperidin-2-one: Another derivative with the methyl group at the third position, differing in its reactivity and applications.

Uniqueness: 2-Methylpiperidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Biological Activity

2-Methylpiperidin-3-one is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The biological activity of this compound largely stems from its ability to interact with various molecular targets, including enzymes and receptors. It can act as either an inhibitor or activator , depending on the specific substitutions on the piperidine ring. The compound has been shown to modulate several biochemical pathways, which can lead to therapeutic effects in various conditions.

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease (AD). For instance, a study demonstrated that compounds derived from this piperidine structure could inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in AD pathology. Specifically, one derivative showed an 85% inhibition of Aβ aggregation at a concentration of 100 μM .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. In vitro assays have indicated that certain derivatives possess significant free radical scavenging abilities. For example, compounds containing halogen substitutions have shown enhanced antioxidant properties, with inhibition rates ranging from 20% to 100% against inflammatory cytokines like TNF-α and IL-6 at concentrations as low as 10 µM .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have found that certain derivatives exhibit potent antibacterial and antifungal activities. For instance, piperidine-based compounds have demonstrated effectiveness against oral plaque-forming microorganisms, suggesting potential applications in dental health.

Case Studies

  • Alzheimer's Disease Model : In an experimental model using scopolamine to induce Aβ aggregation, treatment with derivatives of this compound resulted in reduced levels of Aβ in brain tissues compared to untreated controls. The findings support its potential use as a therapeutic agent for cognitive decline associated with AD .
  • Inflammation Models : In vivo studies utilizing carrageenan-induced paw edema in rats showed that piperidine derivatives significantly reduced inflammation markers compared to standard anti-inflammatory drugs like dexamethasone. This suggests that these compounds could be developed into new anti-inflammatory agents .

Research Findings Summary Table

Activity TypeObserved EffectsReference
Neuroprotection85% inhibition of Aβ aggregation
Antioxidant20-100% inhibition of TNF-α and IL-6
AntimicrobialEffective against oral plaque-forming bacteria
Anti-inflammatoryReduced paw edema in rat models

Properties

IUPAC Name

2-methylpiperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-6(8)3-2-4-7-5/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGVBVXWOLWYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719762
Record name 2-Methylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4720-65-4
Record name 2-Methylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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